molecular formula C14H19NO2 B4754856 N-allyl-2-(2,5-dimethylphenoxy)propanamide

N-allyl-2-(2,5-dimethylphenoxy)propanamide

Cat. No. B4754856
M. Wt: 233.31 g/mol
InChI Key: HCFDXBMPBXBPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2,5-dimethylphenoxy)propanamide, also known as ADMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ADMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.36 g/mol.

Mechanism of Action

The exact mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. In particular, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-(2,5-dimethylphenoxy)propanamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-allyl-2-(2,5-dimethylphenoxy)propanamide has also been shown to have antitumor activity, although the exact mechanism of this effect is not fully understood. Additionally, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been shown to have herbicidal activity, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-(2,5-dimethylphenoxy)propanamide in lab experiments is its ability to inhibit the activity of COX-2, which can be useful in studying the inflammatory response. However, one limitation of using N-allyl-2-(2,5-dimethylphenoxy)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-allyl-2-(2,5-dimethylphenoxy)propanamide. One area of interest is the development of N-allyl-2-(2,5-dimethylphenoxy)propanamide-based drugs for the treatment of pain and inflammation-related disorders. Another area of interest is the development of N-allyl-2-(2,5-dimethylphenoxy)propanamide-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)propanamide and its potential applications in material science.

Scientific Research Applications

N-allyl-2-(2,5-dimethylphenoxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been studied for its potential use as a polymer modifier, due to its ability to improve the mechanical properties of polymers.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-8-15-14(16)12(4)17-13-9-10(2)6-7-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFDXBMPBXBPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-(prop-2-en-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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